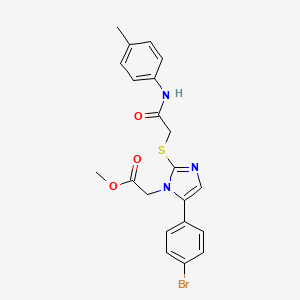
methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C21H20BrN3O3S and its molecular weight is 474.37. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
- 1,3,4-oxadiazole derivatives , structurally similar to the compound , have been shown to inhibit corrosion of mild steel in sulfuric acid. These derivatives form a protective layer on the metal surface, suggesting potential applications in corrosion protection technologies (Ammal, Prajila, & Joseph, 2018).
Synthesis and Transformation
- 1H-imidazole derivatives , which share a structural motif with the compound, have been synthesized and transformed into various other derivatives through reactions with amines and other agents. This demonstrates the compound's utility in the synthesis of diverse chemical entities (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Antioxidant Properties
- A related compound, 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide , has exhibited significant antioxidant ability, surpassing even butylated hydroxytoluene in a Ferric reducing antioxidant power assay. This suggests potential applications in fields requiring antioxidant agents (Šermukšnytė, Jonuškienė, Kantminienė, Beresnevičius, & Tumosienė, 2022).
Antimicrobial Activity
- Compounds with the imidazo[2,1-b]thiazole structural component have demonstrated promising antimicrobial activities, including against Mycobacterium tuberculosis. This highlights potential applications in the development of new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Molecular Structure Analysis
- Detailed studies on the crystal structure of compounds like azilsartan methyl ester , which shares structural elements with the compound , provide insights into molecular packing and interactions. This is essential for understanding the physical properties and potential applications in material science (Li, Liu, Zhu, Chen, & Sun, 2015).
Heterocyclic Compound Synthesis
- The compound has applications in synthesizing various heterocyclic compounds like 1,3,4-oxadiazoles and pyrazol-3-ones , which are relevant in pharmaceuticals and agrochemicals (Rajanarendar, Karunakar, & Ramu, 2006).
Antitumor Activity
- Derivatives of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate , structurally related to the compound, have been explored for antitumor activities. This indicates potential applications in cancer research and therapy (Mohareb & Gamaan, 2018).
Cyclisation Reactions
- The compound's structural unit has been utilized in cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles , beneficial in various chemical syntheses (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).
Propriétés
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3S/c1-14-3-9-17(10-4-14)24-19(26)13-29-21-23-11-18(25(21)12-20(27)28-2)15-5-7-16(22)8-6-15/h3-11H,12-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRGKSFYPMVQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2797230.png)
![N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2797234.png)
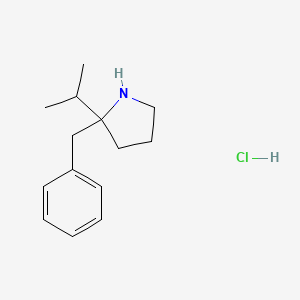
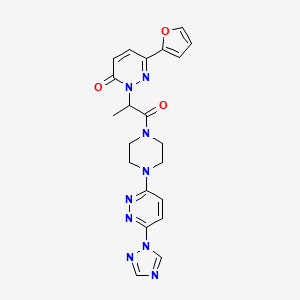
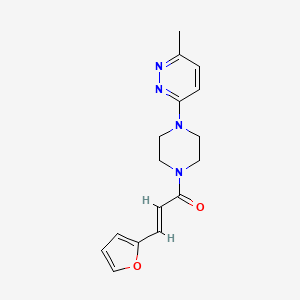
![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2797239.png)
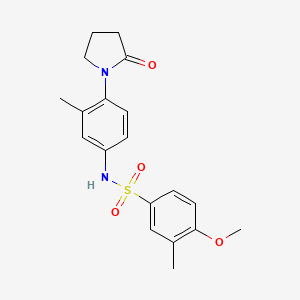
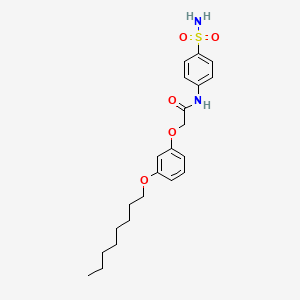
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2797243.png)
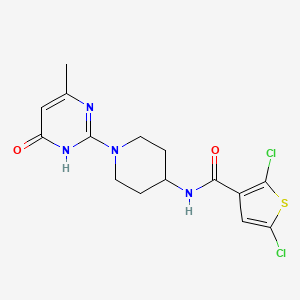
![2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2797245.png)
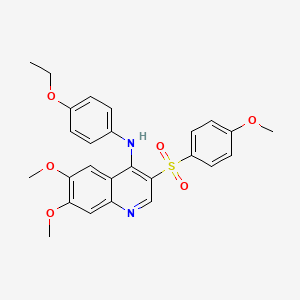
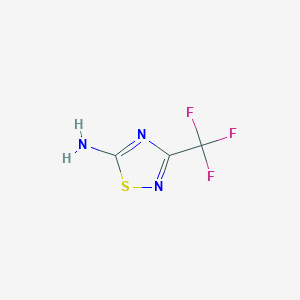
![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride](/img/structure/B2797251.png)